molecular formula C16H24O9S B7943597 Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Cat. No.: B7943597
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-LJIZCISZSA-N
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Description

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C16H24O9S. It is a derivative of glucose where the hydroxyl groups are acetylated, and the anomeric hydroxyl group is replaced by an ethylthio group. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside can be synthesized through the acetylation of ethyl 1-thio-beta-D-glucopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, hydrogen peroxide, and m-chloroperbenzoic acid. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and deacetylated derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside involves its role as a glycosyl donor. The compound reacts with glycosyl acceptors in the presence of a catalyst to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during the reaction, ensuring selective glycosylation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
  • Phenyl 1-thio-beta-D-galactopyranoside
  • 1-Thio-beta-D-glucose tetraacetate
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Uniqueness

This compound is unique due to its ethylthio group, which provides different reactivity compared to other thio derivatives. This makes it particularly useful in specific glycosylation reactions where selective reactivity is required .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-LJIZCISZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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